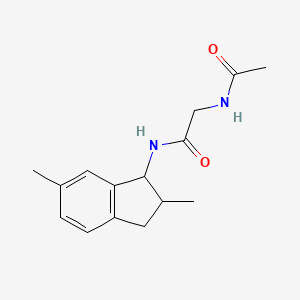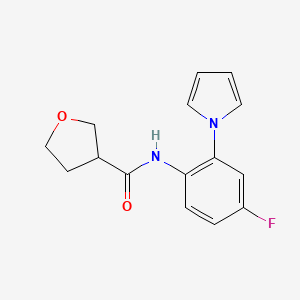![molecular formula C16H23FN2O3 B7643788 1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)
1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. This leads to the suppression of BCR signaling and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling, leading to the suppression of B-cell proliferation and survival. In preclinical studies, this compound has been shown to induce apoptosis in B-cells and suppress tumor growth in B-cell malignancies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, like all small molecule inhibitors, this compound has limitations in terms of bioavailability, pharmacokinetics, and toxicity. These factors need to be carefully considered in the design and interpretation of preclinical studies.
Future Directions
For the development of 1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea include the evaluation of its efficacy in combination with other targeted therapies and immunotherapies, as well as the identification of predictive biomarkers for patient selection. Additionally, the development of more potent and selective BTK inhibitors is ongoing, with the goal of improving the efficacy and safety of BTK inhibition in the treatment of B-cell malignancies.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify the optimal patient population for treatment.
Synthesis Methods
The synthesis of 1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea involves several steps, including the coupling of 4-fluoro-3-methoxyphenethylamine with 1-methoxycyclobutanecarboxaldehyde to form the corresponding imine, which is then reduced with sodium borohydride to yield the amine. The amine is then coupled with 3-[(1-methoxycyclobutyl)methyl]isocyanate to form the final product, this compound.
Scientific Research Applications
1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.
properties
IUPAC Name |
1-[1-(4-fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-11(12-5-6-13(17)14(9-12)21-2)19-15(20)18-10-16(22-3)7-4-8-16/h5-6,9,11H,4,7-8,10H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIDXEKAJZUNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)NC(=O)NCC2(CCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)
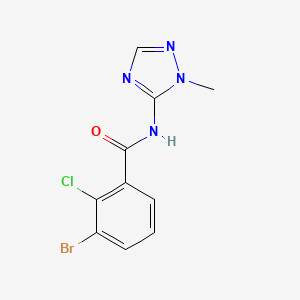
![4-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-2-methyl-N-propan-2-ylbenzamide](/img/structure/B7643719.png)
![N,N-dimethyl-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7643729.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643733.png)
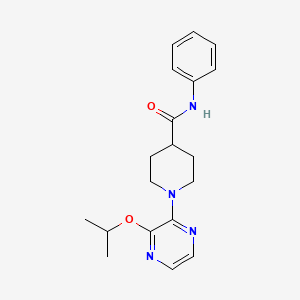
![(2R)-1-[3-(1,3-dimethylpyrazol-4-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7643752.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7643759.png)
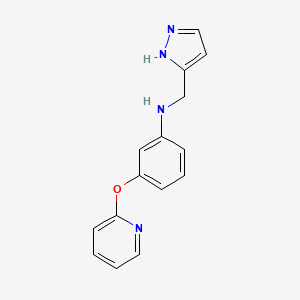
![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)
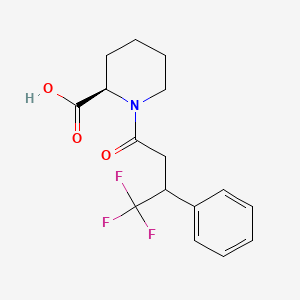
![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)
